2-Chloro-4-(difluoromethoxy)pyrimidine
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Overview
Description
2-Chloro-4-(difluoromethoxy)pyrimidine is a heterocyclic compound with the molecular formula C5H3ClF2N2O and a molecular weight of 180.54 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a difluoromethoxy group at the 4-position of the pyrimidine ring
Preparation Methods
The synthesis of 2-Chloro-4-(difluoromethoxy)pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with ethyl 2-bromo-2,2-difluoroacetate in the presence of cesium carbonate as a base . The reaction is carried out in dimethylformamide (DMF) at an elevated temperature of 80°C overnight . This method provides a straightforward route to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-Chloro-4-(difluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines.
Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects are mediated through various signaling pathways, including the p53, BAX, and DR4 pathways .
Comparison with Similar Compounds
2-Chloro-4-(difluoromethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Chloro-5-(difluoromethoxy)pyrimidine: Similar in structure but with the difluoromethoxy group at the 5-position.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a fused pyrrolo ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1261598-55-3 |
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Molecular Formula |
C5H3ClF2N2O |
Molecular Weight |
180.54 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4-9-2-1-3(10-4)11-5(7)8/h1-2,5H |
InChI Key |
DLJINYKYWWNXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1OC(F)F)Cl |
Origin of Product |
United States |
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